molecular formula C9H9N3 B11919420 5-Methylquinazolin-2-amine

5-Methylquinazolin-2-amine

Cat. No.: B11919420
M. Wt: 159.19 g/mol
InChI Key: NQIAXWJXDWDBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinazolin-2-amine is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The structure of this compound consists of a quinazoline core with a methyl group at the 5-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These reactions typically require specific conditions such as the use of hydrochloric acid as a mediator and heating at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylquinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline: Lacks the methyl group at the 5-position.

    4(3H)-Quinazolinone: Contains a carbonyl group at the 4-position instead of an amino group at the 2-position.

    N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Contains a triazole ring fused to the quinazoline core.

Uniqueness

5-Methylquinazolin-2-amine is unique due to the presence of both a methyl group at the 5-position and an amino group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-methylquinazolin-2-amine

InChI

InChI=1S/C9H9N3/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

NQIAXWJXDWDBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.